molecular formula C19H15ClFNO3 B12479683 4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B12479683
M. Wt: 359.8 g/mol
InChI Key: NXQRBUWRLVMEMM-UHFFFAOYSA-N
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Description

4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a complex structure with a furan ring, a benzoic acid moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chloro-4-fluorophenyl group onto the furan ring using halogenation and subsequent substitution reactions.

    Amidation: Coupling of the furan derivative with benzoic acid derivatives through amidation reactions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-[(3-Chloro-4-fluorophenyl)methoxy]phenyl]amino-6-quinazolinyl-2-furancarboxaldehyde
  • 4-Chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic chemistry and drug design.

Properties

Molecular Formula

C19H15ClFNO3

Molecular Weight

359.8 g/mol

IUPAC Name

4-[[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H15ClFNO3/c20-16-9-14(5-7-17(16)21)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24)

InChI Key

NXQRBUWRLVMEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)C(=O)O

Origin of Product

United States

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